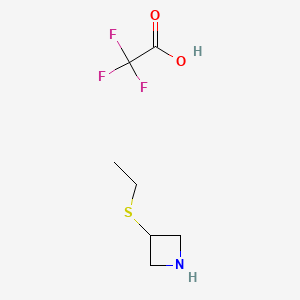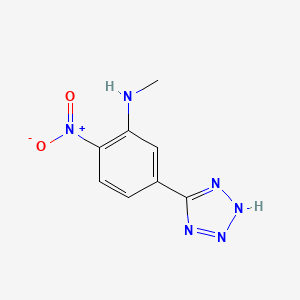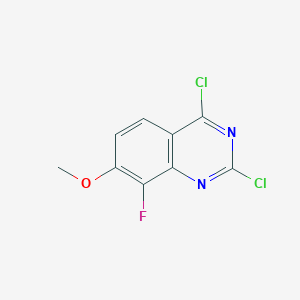
3-(Ethylsulfanyl)azetidine,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylsulfanyl)azetidine, trifluoroacetic acid is a compound that combines the structural features of azetidine and trifluoroacetic acid. Azetidine is a four-membered nitrogen-containing heterocycle, known for its strained ring structure and reactivity. Trifluoroacetic acid is a strong organic acid with the chemical formula CF₃COOH, widely used in organic synthesis and as a solvent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the ethylsulfanyl group. One common method is the cyclization of suitable precursors under basic or acidic conditions. For example, the reaction of 1,3-dihalopropanes with primary amines can yield azetidines .
Industrial Production Methods
Industrial production of 3-(Ethylsulfanyl)azetidine, trifluoroacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethylsulfanyl)azetidine, trifluoroacetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Primary amines, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Functionalized azetidines
Aplicaciones Científicas De Investigación
3-(Ethylsulfanyl)azetidine, trifluoroacetic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Ethylsulfanyl)azetidine, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The strained ring structure of azetidine allows it to act as a reactive intermediate in various biochemical pathways. The trifluoroacetic acid moiety enhances the compound’s solubility and stability, facilitating its interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-(Ethylsulfanyl)azetidine, trifluoroacetic acid is unique due to the presence of both the ethylsulfanyl group and the trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
2803856-92-8 |
|---|---|
Fórmula molecular |
C7H12F3NO2S |
Peso molecular |
231.24 g/mol |
Nombre IUPAC |
3-ethylsulfanylazetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11NS.C2HF3O2/c1-2-7-5-3-6-4-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7) |
Clave InChI |
CBQQHACTAHKMFE-UHFFFAOYSA-N |
SMILES canónico |
CCSC1CNC1.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13579129.png)

![rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)

![3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide](/img/structure/B13579157.png)

![4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile](/img/structure/B13579160.png)
![1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine](/img/structure/B13579161.png)

